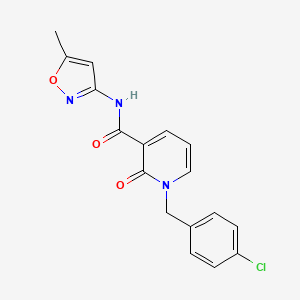

![molecular formula C9H10ClN3O2 B2744967 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride CAS No. 2126159-93-9](/img/structure/B2744967.png)

2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methyl group at the 3-position of the pyrazole ring and an acetic acid moiety attached to the nitrogen atom of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary targets of 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride are currently unknown. This compound belongs to the family of 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Formation of the Pyrazolopyridine Core: The pyrazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the cyclization process.

Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrazole ring via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Attachment of the Acetic Acid Moiety: The acetic acid group is attached to the nitrogen atom of the pyrazole ring through an acylation reaction using acetic anhydride or acetyl chloride.

Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-{3-methyl-1H-pyrazolo[3,4-b

Properties

IUPAC Name |

2-(3-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.ClH/c1-6-7-3-2-4-10-9(7)12(11-6)5-8(13)14;/h2-4H,5H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKHBUJYKUNTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

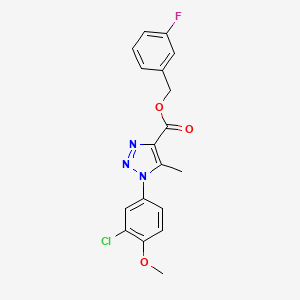

![N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2744884.png)

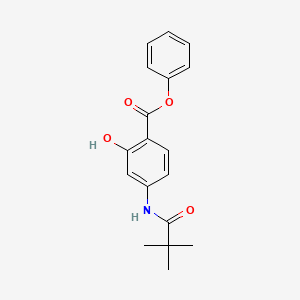

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2744885.png)

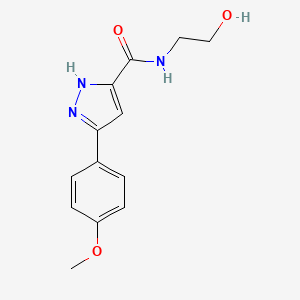

![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2744887.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2744895.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2744899.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2744900.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B2744901.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2744904.png)

![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2744905.png)

![6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2744907.png)